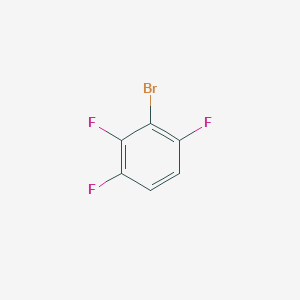

2-Bromo-1,3,4-trifluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAXDCSHYHIOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938856 | |

| Record name | 2-Bromo-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176793-04-7 | |

| Record name | 2-Bromo-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1,3,4-trifluorobenzene

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1,3,4-trifluorobenzene, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, outlines potential synthetic pathways, and discusses the reactivity of this versatile fluorinated aromatic compound.

Core Compound Data

This compound is a halogenated aromatic compound with the chemical formula C₆H₂BrF₃.[1][2] Its structure and key identifiers are summarized below.

| Identifier | Data |

| IUPAC Name | This compound[2] |

| CAS Number | 176793-04-7[2] |

| Molecular Formula | C₆H₂BrF₃[1][2] |

| Molecular Weight | 210.98 g/mol [2] |

| InChI | InChI=1S/C6H2BrF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H[2] |

| InChIKey | CNAXDCSHYHIOGW-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=C(C(=C1F)F)Br)F[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 151.3 °C at 760 mmHg |

| Density | 1.758 g/cm³[1] |

| Flash Point | 45 °C[1] |

| Solubility | Soluble in organic solvents such as ethanol and acetone[1] |

| Storage Temperature | 4 °C |

Reactivity and Stability

The reactivity of this compound is primarily dictated by the interplay between the bromine and fluorine substituents on the aromatic ring.

-

Influence of Fluorine Atoms: The three highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This makes the benzene ring electron-deficient, which can influence the reactivity of the bromine atom and the susceptibility of the ring to nucleophilic attack.[3] In polyfluorinated benzenes, this electron deficiency generally increases stability against certain types of degradation but also activates the ring towards nucleophilic substitution.[4][5]

-

Carbon-Bromine Bond Reactivity: The C-Br bond is a key reactive site in the molecule. The bromine atom serves as an effective leaving group, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[3] This makes this compound a valuable building block for introducing a trifluorophenyl moiety into more complex molecules.

-

Stability: The compound is chemically stable under standard ambient conditions. However, it should be stored away from strong oxidizing agents, strong acids, and strong bases.[4] It is a combustible liquid and vapor/air mixtures can be explosive with intense warming.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with multiplicities determined by coupling to adjacent fluorine and hydrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the benzene ring. The signals for carbons bonded to fluorine will exhibit characteristic C-F coupling. Decoupling of both ¹H and ¹⁹F would be necessary to resolve each carbon signal into a singlet.[6]

-

¹⁹F NMR: The fluorine NMR spectrum will provide key information about the substitution pattern, with distinct resonances for each of the three fluorine atoms.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[7]

Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not available in the searched literature. However, a general and plausible synthetic route can be adapted from methods used for preparing similar polyfluorinated bromobenzenes, such as the Sandmeyer-type reaction starting from a suitable aniline precursor.[8][9]

Objective: To synthesize this compound from 2,3,6-trifluoroaniline.

Materials:

-

2,3,6-Trifluoroaniline

-

Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

Methodology:

-

Diazotization:

-

Dissolve 2,3,6-trifluoroaniline in an aqueous solution of hydrochloric acid and hydrobromic acid in a flask cooled in an ice-salt bath to between -5 °C and 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred aniline solution, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the combined organic extracts with water, followed by a dilute sodium hydroxide solution to remove any acidic impurities, and then again with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Mandatory Visualization

Below are diagrams representing a potential synthetic workflow for this compound and its application in a Suzuki cross-coupling reaction.

Caption: Generalized synthetic workflow for this compound.

Caption: Application in a Suzuki cross-coupling reaction.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | GHS Hazard Statements |

| Flammable Liquid | H227: Combustible liquid |

| Acute Toxicity, Oral | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Old EU Risk and Safety Phrases:

-

R36/37/38: Irritating to eyes, respiratory system and skin.[1]

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

-

S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[1]

-

S27: Take off immediately all contaminated clothing.[1]

-

S45: In case of accident or if you feel unwell, seek medical advice immediately.[1]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H2BrF3 | CID 2736401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. magritek.com [magritek.com]

- 7. 1-Bromo-2,4,6-trifluorobenzene [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide on 2-Bromo-1,3,4-trifluorobenzene

This technical guide provides a concise overview of the fundamental physicochemical properties of 2-Bromo-1,3,4-trifluorobenzene, a fluorinated aromatic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

The essential molecular information for this compound is summarized in the table below. This data is fundamental for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Citations |

| Molecular Formula | C6H2BrF3 | [1][2] |

| Molecular Weight | 210.98 g/mol | [1] |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

Disclaimer: This document provides a summary of key data points. Detailed experimental protocols for the determination of these properties are not included but can be found in standard analytical chemistry literature.

References

Spectroscopic Data for 2-Bromo-1,3,4-trifluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-1,3,4-trifluorobenzene (CAS No: 176793-04-7).[1] Due to the limited availability of experimentally derived spectra in public databases, this document combines known physical properties with predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Compound Overview

This compound is a halogenated aromatic compound with the molecular formula C₆H₂BrF₃.[1] Its structure is a benzene ring substituted with one bromine atom and three fluorine atoms. This substitution pattern leads to a unique set of spectroscopic characteristics that are valuable for its identification and characterization in various research and development applications, including its use as a building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 176793-04-7 | [1] |

| Molecular Formula | C₆H₂BrF₃ | [1] |

| Molecular Weight | 210.98 g/mol | [1] |

| Boiling Point | 151.3 °C at 760 mmHg | [2] |

| Appearance | Liquid (predicted) | [2] |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of similar fluorinated aromatic compounds and established spectroscopic principles.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.

Table 2: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch[3][4] |

| 1600-1400 | Medium-Strong | Aromatic C=C in-ring stretch[3] |

| 1300-1150 | Strong | C-H wagging[3] |

| 1250-1000 | Strong | C-F stretch |

| 850-550 | Medium-Strong | C-Cl stretch (for comparison)[3] |

| 690-515 | Medium-Strong | C-Br stretch[3] |

| 900-675 | Strong | C-H out-of-plane ("oop") bend[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, with ¹H, ¹³C, and ¹⁹F nuclei providing complementary information.

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.0-7.5 | m | - | Aromatic C-H |

Note: The two aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms.

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, ¹H Decoupled)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~150-160 | d, J ≈ 240-260 Hz | C-F |

| ~140-150 | d, J ≈ 240-260 Hz | C-F |

| ~130-140 | d, J ≈ 240-260 Hz | C-F |

| ~110-120 | t or d | C-Br |

| ~115-125 | m | C-H |

| ~100-110 | m | C-H |

Note: Carbon signals will be split by coupling to fluorine atoms (¹JCF, ²JCF, etc.).

Table 5: Predicted ¹⁹F NMR Spectral Data (¹H Decoupled)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -120 to -140 | m | - | Aromatic C-F |

| -130 to -150 | m | - | Aromatic C-F |

| -140 to -160 | m | - | Aromatic C-F |

Note: The three non-equivalent fluorine atoms will show complex coupling patterns with each other.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Interpretation |

| 210/212 | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| 131 | [M-Br]⁺ |

| 112 | [M-Br-F]⁺ |

| 102 | [C₆H₂F₂]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Sample Preparation

-

For NMR Spectroscopy: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] Ensure the sample is free of particulate matter.

-

For Mass Spectrometry (Volatile Compound): For GC-MS, prepare a dilute solution (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.[6] For direct infusion, further dilute this stock solution to approximately 10-100 µg/mL.[6] All samples should be filtered if any precipitate is present.[6]

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or as a neat liquid film between salt plates (NaCl or KBr).

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded over the range of 4000-400 cm⁻¹.

NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-10 seconds.

-

-

¹⁹F NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: A wide spectral window should be used initially (e.g., +50 to -250 ppm) due to the large chemical shift dispersion of ¹⁹F.[7]

-

Reference: An external reference such as CFCl₃ (δ = 0 ppm) or an internal standard like hexafluorobenzene (δ ≈ -165 ppm) can be used.[8]

-

Mass Spectrometry

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Split/splitless injection of 1 µL of the sample solution.

-

Temperature Program: A suitable temperature gradient to ensure separation and elution of the compound (e.g., start at 50°C, ramp to 250°C).

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: ~230°C.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C6H2BrF3 | CID 2736401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 176793-04-7 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2-Bromo-1,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹⁹F NMR Spectral Data

The structure and numbering scheme for 2-Bromo-1,3,4-trifluorobenzene is shown below. This numbering will be used for the assignment of NMR signals.

Based on the electronic effects of the bromine and fluorine substituents (inductive withdrawal and resonance effects), and analysis of similar compounds, the following tables outline the predicted chemical shifts (δ) and coupling constants (J).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.2 - 7.6 | ddd (doublet of doublet of doublets) | ³J(H-5, H-6) ≈ 8-10 Hz, ⁴J(H-5, F-4) ≈ 6-8 Hz, ⁵J(H-5, F-3) ≈ 2-3 Hz |

| H-6 | 7.0 - 7.4 | ddd (doublet of doublet of doublets) | ³J(H-6, H-5) ≈ 8-10 Hz, ³J(H-6, F-1) ≈ 8-10 Hz, ⁴J(H-6, F-4) ≈ 4-6 Hz |

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-1 | -130 to -140 | ddd (doublet of doublet of doublets) | ³J(F-1, H-6) ≈ 8-10 Hz, ⁴J(F-1, F-4) ≈ 18-22 Hz, ⁵J(F-1, H-5) ≈ 1-2 Hz |

| F-3 | -135 to -145 | ddd (doublet of doublet of doublets) | ³J(F-3, F-4) ≈ 18-22 Hz, ⁴J(F-3, H-5) ≈ 2-3 Hz, ⁵J(F-3, H-6) ≈ 1-2 Hz |

| F-4 | -150 to -160 | ddd (doublet of doublet of doublets) | ³J(F-4, F-3) ≈ 18-22 Hz, ⁴J(F-4, F-1) ≈ 18-22 Hz, ⁴J(F-4, H-5) ≈ 6-8 Hz |

Spin-Spin Coupling Network

The following diagram illustrates the predicted spin-spin coupling interactions in this compound. The lines represent the through-bond J-couplings between the different nuclei.

Unlocking Synthetic Versatility: A Technical Guide to Key Chemical Building Blocks from Brominated Trifluorobenzenes

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

Brominated trifluorobenzenes have emerged as indispensable building blocks in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. The strategic placement of fluorine atoms on the benzene ring significantly modulates the electronic properties of the molecule, enhancing metabolic stability, binding affinity, and lipophilicity of target compounds. The presence of a bromine atom provides a versatile handle for a variety of cross-coupling and functionalization reactions, making these compounds highly valuable precursors for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the core synthetic transformations of brominated trifluorobenzenes, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction mechanisms and workflows.

Core Synthetic Transformations

Brominated trifluorobenzenes are amenable to a range of powerful synthetic transformations, primarily centered around the reactivity of the carbon-bromine bond. The most pivotal of these include Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig), Grignard Reagent Formation, and Nucleophilic Aromatic Substitution. These reactions open avenues to a vast chemical space, enabling the introduction of diverse functionalities.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is particularly effective for creating biaryl and heteroaryl structures, which are prevalent in pharmaceutically active molecules.

| Brominated Trifluorobenzene | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-2,4,5-trifluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 1-Bromo-3,4,5-trifluorobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |

| 1-Bromo-2,4,6-trifluorobenzene | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 90 | 8 | 88 |

| 1-Bromo-2,3,4-trifluorobenzene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF | 120 | 24 | 85 |

| 1-Bromo-2,4,5-trifluorobenzene | Potassium (4-fluorophenyl)trifluoroborate | [Pd(C₃H₅)Cl]₂ (0.5) | RuPhos (1) | K₂CO₃ | Toluene/H₂O | 130 | 18 | 91 |

-

Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,4,5-trifluorobenzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Under a counterflow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add degassed toluene (5 mL) and water (1 mL) to the flask via syringe.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired biaryl product.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent by reacting a brominated trifluorobenzene with magnesium metal provides a powerful nucleophilic trifluorophenyl moiety. This organometallic intermediate can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.

| Brominated Trifluorobenzene | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-2,4,5-trifluorobenzene | Benzaldehyde | THF | 0 to RT | 2 | 85 |

| 1-Bromo-3,4,5-trifluorobenzene | Acetone | Diethyl ether | 0 to RT | 3 | 82 |

| 1-Bromo-2,4,6-trifluorobenzene | Carbon dioxide (solid) | THF | -78 to RT | 4 | 78 |

| 1-Bromo-2,3,4-trifluorobenzene | Allyl bromide | THF | 0 to 20 | 2 | 88 |

| 1-Bromo-2,4,5-trifluorobenzene | Ethyl acetate | Diethyl ether | 0 to RT | 2 | 75 |

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (nitrogen or argon).

-

Grignard Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to activate the magnesium. A solution of 1-bromo-2,4,5-trifluorobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour at room temperature.[1][2]

-

Reaction with Electrophile: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of benzaldehyde (1.0 equiv.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then extracted with diethyl ether (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the corresponding secondary alcohol.

Caption: Experimental workflow for Grignard reagent formation and reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines and their derivatives, which are common motifs in drug candidates.

| Brominated Trifluorobenzene | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-2,4,5-trifluorobenzene | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 90 |

| 1-Bromo-3,4,5-trifluorobenzene | Aniline | Pd(OAc)₂ (2) | tBuXPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |

| 1-Bromo-2,4,6-trifluorobenzene | Piperidine | Pd(OAc)₂ (1.5) | DavePhos (3) | Cs₂CO₃ | Toluene | 100 | 16 | 92 |

| 1-Bromo-2,3,4-trifluorobenzene | n-Hexylamine | Pd₂(dba)₃ (0.5) | XPhos (1) | K₃PO₄ | t-BuOH | 80 | 12 | 88 |

| 1-Bromo-2,4,5-trifluorobenzene | Indole | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | Toluene | 110 | 20 | 83 |

-

Reagent Preparation: In a glovebox, to an oven-dried vial equipped with a stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.015 mmol, 1.5 mol%), DavePhos (0.03 mmol, 3 mol%), and cesium carbonate (Cs₂CO₃, 1.4 mmol, 1.4 equiv.).

-

Substrate Addition: Add 1-bromo-2,4,6-trifluorobenzene (1.0 mmol, 1.0 equiv.) and piperidine (1.2 mmol, 1.2 equiv.) to the vial.

-

Solvent Addition: Add anhydrous toluene (2 mL).

-

Reaction Execution: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C and stir for 16 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the N-arylated product.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to the palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on brominated trifluorobenzenes can occur without a metal catalyst, provided the aromatic ring is sufficiently activated by the electron-withdrawing fluorine atoms. In these reactions, a nucleophile directly displaces the bromide. The rate of this reaction is highly dependent on the substitution pattern of the fluorine atoms and the nature of the nucleophile.

| Brominated Trifluorobenzene | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-2,4,6-trifluorobenzene | Sodium methoxide | Methanol | 65 | 6 | 95 |

| 1-Bromo-2,4,5-trifluorobenzene | Pyrrolidine | DMSO | 100 | 12 | 88 |

| 1-Bromo-2,4,6-trifluorobenzene | Sodium thiophenoxide | DMF | 80 | 8 | 92 |

| 1-Bromo-2,3,4,5-tetrafluorobenzene | Ammonia | Ethanol | 120 | 24 | 75 |

| 1-Bromo-2,4,6-trifluorobenzene | Aniline | NMP | 150 | 18 | 80 |

-

Reaction Setup: To a pressure tube equipped with a magnetic stir bar, add 1-bromo-2,4,6-trifluorobenzene (1.0 mmol, 1.0 equiv.), pyrrolidine (1.5 mmol, 1.5 equiv.), and dimethyl sulfoxide (DMSO, 5 mL).

-

Reaction Execution: Seal the tube and heat the mixture to 100 °C. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: After the reaction is complete (typically 12 hours), cool the mixture to room temperature and pour it into water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

Brominated trifluorobenzenes are exceptionally versatile and valuable building blocks for the synthesis of a wide array of functionalized aromatic compounds. The ability to undergo a diverse set of robust and high-yielding reactions, including Suzuki-Miyaura coupling, Grignard reactions, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, makes them indispensable tools for researchers in drug discovery and materials science. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the effective utilization of these powerful synthetic intermediates. The continued exploration of the reactivity of brominated trifluorobenzenes will undoubtedly lead to the discovery of novel molecules with significant biological and material properties.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling requirements for 2-Bromo-1,3,4-trifluorobenzene (CAS No. 176793-04-7). The information is intended to support laboratory and research professionals in managing this chemical safely and effectively.

Section 1: Chemical and Physical Properties

This compound is a halogenated aromatic compound.[1] Its physical and chemical properties are critical for understanding its behavior and for designing safe experimental and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrF₃ | [2][3] |

| Molecular Weight | 210.98 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 151.3 °C at 760 mmHg | |

| Flash Point | 45 °C | [1] |

| Density | ~1.758 - 1.866 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone. | [1] |

| Storage Temperature | Recommended at 4°C or between 2-8°C. | [4] |

Section 2: Hazard Identification and GHS Classification

Understanding the hazards associated with this compound is fundamental to its safe handling. The compound is classified under the Globally Harmonized System (GHS) with several key hazards.

| GHS Classification | Hazard Statement | Pictogram | Signal Word | Source |

| Flammable Liquids | H227: Combustible liquid | No Pictogram for this Hazard | Warning | [2] |

| Acute Toxicity, Oral | H301: Toxic if swallowed | GHS06 (Skull and Crossbones) | Danger | [2][3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [2] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [2] |

Risk and Safety Phrases:

-

R36/37/38: Irritating to eyes, respiratory system and skin.[1]

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

-

S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[1]

Section 3: Safe Handling, Storage, and Disposal

Proper handling and storage are crucial to minimize risks. This involves a combination of engineering controls, personal protective equipment, and established procedures.

Engineering Controls

-

Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5]

-

Ventilation: Ensure adequate ventilation in storage and handling areas.[6]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[5][7]

Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale | Source |

| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields conforming to EN166 or NIOSH standards. A face shield may be required for splash hazards. | Protects eyes from splashes and vapors. | [5][8] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact and absorption. | [5] |

| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing that covers the legs. | Protects skin from accidental spills. | [5] |

| Respiratory Protection | If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used. | Prevents inhalation of harmful vapors, a primary route of exposure. | [5] |

Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Keep away from heat, sparks, open flames, and other ignition sources.[6][9] Recommended storage temperature is 2-8°C.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and reducing agents.[7][10][11]

Spill and Leak Procedures

-

Evacuate: Evacuate non-essential personnel from the danger area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Stop the leak if it can be done safely.[6]

-

Absorb: Use an inert absorbent material (e.g., sand, silica gel, Chemizorb®) to soak up the spill.[10]

-

Collect: Sweep up and shovel the absorbed material into a suitable, sealed, and properly labeled container for disposal.[7]

-

Decontaminate: Clean the affected area thoroughly.

Disposal

-

Dispose of the chemical and any contaminated labware as hazardous waste.[5]

-

Waste must be disposed of in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains.

Section 4: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [7][11][12] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation occurs, seek medical advice. | [7][11] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist. | [7][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious, have them drink one or two glasses of water. Seek immediate medical attention. | [7][13] |

Section 5: Fire Fighting Measures

This compound is a combustible liquid.

| Aspect | Guideline | Source |

| Suitable Extinguishing Media | Dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂). | [6][12] |

| Specific Hazards | Vapors are heavier than air and may spread along floors, forming explosive mixtures with air at elevated temperatures. Thermal decomposition may release toxic fumes like carbon oxides, hydrogen bromide, and hydrogen fluoride. | [6][13] |

| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes. | [6] |

| Firefighting Instructions | Keep containers cool by spraying with water. Fight fire from a safe distance.[6] |

Section 6: Representative Experimental Protocols

The following protocols are representative and should be adapted based on a specific, thorough risk assessment for each experiment.

General Laboratory Handling and Dispensing Protocol

-

Preparation: Conduct a pre-use risk assessment. Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood and other engineering controls are functioning correctly.

-

Dispensing:

-

Post-Handling:

Representative Synthesis Protocol via Diazotization of an Aniline Precursor

This protocol is a generalized example based on common methods for synthesizing fluorinated aryl bromides and is not specific to this compound. It should be performed only by trained personnel. A plausible precursor would be 2,3,6-trifluoroaniline.

-

Diazotization:

-

In a three-necked flask equipped with a stirrer and thermometer, dissolve the trifluoroaniline precursor in an aqueous acidic solution (e.g., HBr or HCl).

-

Cool the mixture to 0-5°C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C.

-

Stir for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt.

-

-

Sandmeyer Reaction (Bromination):

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous hydrobromic acid (HBr).

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers and wash sequentially with dilute NaOH solution and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product via fractional distillation under reduced pressure to obtain pure this compound.

-

Section 7: Visualized Workflows

The following diagrams illustrate key logical and experimental workflows for handling this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H2BrF3 | CID 2736401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 176317-02-5 CAS MSDS (2,3,4-Trifluorobromobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. aarti-industries.com [aarti-industries.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

In-Depth Technical Guide to the Physical Properties of 2-Bromo-1,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Bromo-1,3,4-trifluorobenzene, a fluorinated aromatic compound with applications in organic synthesis and materials science. The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental protocols.

Core Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its key physical characteristics are summarized in the table below. It is important to note that there are some discrepancies in the reported boiling and melting points across various suppliers, which may be attributable to differences in measurement conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂BrF₃ | [2] |

| Molecular Weight | 210.98 g/mol | [2] |

| Boiling Point | 151.3 °C at 760 mmHg133 °C | [2][1] |

| Melting Point | -43.5 °C | [1] |

| Density | 1.866 g/cm³ | [1] |

| Flash Point | 45 °C | [2] |

Experimental Protocols

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] A common and efficient method for determining the boiling point of a small sample of an organic liquid is the Thiele tube method.[4]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed in the fusion tube.[4]

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.[4]

-

The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.[3]

-

The assembly is clamped and immersed in a Thiele tube filled with a heating bath fluid, ensuring the sample is below the fluid level.[3]

-

The side arm of the Thiele tube is gently and uniformly heated.[4]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the external pressure.[4]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[3]

Melting Point Determination (Capillary Method)

For compounds that are solid at or near room temperature, or to determine the freezing point, the capillary melting point method is standard.[5] Given that this compound has a reported melting point of -43.5 °C, this procedure would require a cryostat or a low-temperature melting point apparatus.[1]

Apparatus:

-

Melting point apparatus with a controlled heating/cooling block and a viewing scope

-

Capillary tubes

-

Mortar and pestle (if the sample is crystalline)

Procedure:

-

A small, finely powdered sample of the solidified compound is packed into a capillary tube to a height of 2-3 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature close to the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the final melting point.[2] For a pure compound, this melting range should be narrow (0.5-1 °C).

Density Measurement (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed, dried, and weighed again to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

-

The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid organic compound like this compound.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-1,3,4-trifluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1,3,4-trifluorobenzene in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information, the general principles governing the solubility of halogenated benzenes, and detailed experimental protocols for determining solubility.

Introduction

This compound (CAS No. 176793-04-7) is a halogenated aromatic compound with applications in organic synthesis as an intermediate for pharmaceuticals and other specialty chemicals.[1] Understanding its solubility in various organic solvents is crucial for reaction design, purification processes, and formulation development. Halogenated aromatic compounds are generally characterized by their low solubility in water and good solubility in organic solvents, a property attributed to the hydrophobic nature of the benzene ring and the carbon-halogen bonds.[2] The polarity of the molecule, influenced by the position and type of halogen substituents, plays a significant role in its solubility profile.[2]

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical supplier information did not yield specific quantitative data (e.g., in g/100 mL or mol/L) for the solubility of this compound in common organic solvents. The available information is qualitative in nature.

Table 1: Qualitative Solubility of this compound and a Related Isomer

| Compound | Solvent | Solubility |

| This compound | Ethanol | Soluble[1] |

| This compound | Acetone | Soluble[1] |

| 2,3,4-Trifluorobromobenzene | Water | Slightly Soluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the well-established shake-flask method (OECD Guideline 105), is recommended.[2]

Principle

A supersaturated solution of the test substance in the organic solvent of interest is agitated at a constant temperature until equilibrium is reached.[2] Subsequently, the undissolved solid is separated, and the concentration of the dissolved substance in the clear supernatant is determined using a suitable analytical method.[2]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a suitable detector (e.g., FID or MS)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials.[2]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the filtered sample aliquot using a validated HPLC or GC method.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its analytical response on the calibration curve.

-

-

Replicates: Perform the experiment in triplicate to ensure the reliability and statistical validity of the results.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-1,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-1,3,4-trifluorobenzene as a key building block for the synthesis of trifluorinated biaryl compounds. These structures are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by fluorine substitution.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate.[1] The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[2]

This compound is a valuable synthon for introducing a 2,3,6-trifluorophenyl moiety into target molecules. The fluorine atoms can significantly influence the electronic properties, lipophilicity, metabolic stability, and conformation of the resulting biaryl products, making this an attractive building block in drug discovery and the development of advanced materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki-Miyaura coupling reactions and have been adapted for the use of this compound. Optimization of these conditions may be necessary for specific substrates and scales.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the palladium catalyst (and ligand, if applicable).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

-

Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 to 5:1 ratio. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluorinated biaryl product.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 18 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 12 | 88 |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3) | Toluene | 100 | 20 | 78 |

| 5 | Naphthalen-2-ylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 105 | 16 | 90 |

Note: The data in this table is representative and compiled from analogous reactions in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-1,3,4-trifluorobenzene

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This reaction has broad applications in the synthesis of substituted alkenes, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. The electronic properties of the aryl halide significantly influence the reaction, with electron-deficient substrates often exhibiting enhanced reactivity. 2-Bromo-1,3,4-trifluorobenzene, with its electron-withdrawing fluorine substituents, is an excellent candidate for efficient Heck coupling.

This document provides a detailed protocol for the Heck reaction of this compound with a generic alkene, exemplified by styrene. The protocol is based on established methodologies for the Heck reaction of fluoroaryl halides.[1]

Data Presentation

The following table summarizes typical reaction conditions for the Heck reaction of polyfluorinated aryl bromides with alkenes, providing a basis for the protocol described herein.

| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| C₆F₅Br | Styrene | Pd(PPh₃)₄ (1) | - | Na₂CO₃ | NMP | 130 | - | ~100 | [1] |

| Bromobenzene | Styrene | Pd/C (0.1) | - | Na₂CO₃ | NMP | 150 | 3 | High | [2] |

| 4-Substituted Aryl Halides | Styrene, Methyl Methacrylate | Pd EnCat | - | Na₂CO₃ | NMP | - | - | Excellent | [2] |

| Aryl Bromides | Acrylates, Styrenes | Pd(dba)₂ (1) | NHC (1) | K₂CO₃ | DMAc | - | - | Excellent | |

| 2-bromo-1,1,1-trifluorohexane | Various Alkenes | Pd(OAc)₂ (5) | Xantphos (7.5) | KOAc | DCE | 80 | 16 | up to 88 | [3] |

Experimental Protocol

This protocol details the Heck reaction between this compound and styrene to synthesize (E)-1,3,4-trifluoro-2-styrylbenzene.

Materials and Reagents:

-

This compound (1.0 mmol, 1.0 equiv)

-

Styrene (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 mmol, 1 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)

-

Ethyl acetate

-

Water, deionized

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask or reaction tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Reaction Setup and Procedure:

-

Preparation: To a dry round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.01 mmol).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous N-Methyl-2-pyrrolidone (5 mL) followed by styrene (1.2 mmol) via syringe.

-

Reaction: Heat the reaction mixture to 130 °C with vigorous stirring.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic phase with water (3 x 15 mL) and then with brine (15 mL) to remove NMP and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure (E)-1,3,4-trifluoro-2-styrylbenzene.

Visualizations

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

Catalytic cycle of the Heck reaction.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the Heck reaction protocol.

Experimental workflow for the Heck reaction.

References

Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-1,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 2-Bromo-1,3,4-trifluorobenzene. The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction is widely used in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials due to its mild conditions and tolerance for various functional groups.[1][4][5] The incorporation of a trifluorinated benzene moiety is of particular interest in drug development, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability.

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) salt co-catalyst in the presence of an amine base.[3][6] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl halide (this compound).

-

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate.[7]

-

Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.[7]

-

Reductive Elimination : The resulting palladium complex undergoes reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst.[7]

Application Notes

The Sonogashira coupling of this compound presents specific considerations due to the electronic properties and potential steric hindrance of the substrate. Aryl bromides are generally less reactive than aryl iodides, which may necessitate higher temperatures or more active catalyst systems.[1][7]

-

Catalysts : Palladium complexes with phosphine ligands are commonly used.[1] Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are standard choices.[1][6] For less reactive aryl bromides, catalysts with bulky, electron-rich phosphine ligands can increase reaction rates.[2]

-

Co-catalyst : A copper(I) salt, typically Copper(I) iodide (CuI), is essential for the reaction to proceed at mild temperatures.[2][3]

-

Base : An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is required.[6] The base neutralizes the hydrogen halide formed during the reaction and can also serve as the solvent.[7]

-

Solvent : Anhydrous solvents are typically required to prevent catalyst deactivation.[3] Common choices include tetrahydrofuran (THF), acetonitrile (MeCN), or the amine base itself.[6] Using the amine as a co-solvent or the sole solvent is a common practice.[7]

-

Reaction Conditions : Due to the lower reactivity of the aryl bromide, heating may be necessary.[1] Reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.[8]

Experimental Protocols

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne. This procedure should be considered a starting point and may require optimization for specific alkynes.

Materials and Reagents

-

This compound (1.0 eq)

-

Terminal Alkyne (1.1 - 1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (0.5-5 mol%)

-

Amine Base (e.g., Triethylamine or Diisopropylamine)

-

Anhydrous Solvent (e.g., THF)

-

Saturated aqueous NH₄Cl, NaHCO₃, and brine for work-up

-

Anhydrous Na₂SO₄ or MgSO₄ for drying

-

Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

-

Silica Gel

Equipment

-

Schlenk flask or sealed tube

-

Magnetic stirrer and hotplate

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Syringes

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates

Detailed Procedure

-

Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 0.05 eq), and CuI (e.g., 0.025 eq).[7]

-

Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[8]

-

Solvent and Reagent Addition : Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq) via syringe.[5][7]

-

Reaction : Stir the mixture at room temperature or heat to reflux (e.g., 65 °C). Monitor the reaction progress by TLC until the starting aryl bromide is consumed (typically 3-24 hours).[9]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[7]

-

Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[7]

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][7]

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired coupled product.[5]

Data Presentation

The following table summarizes representative conditions for the Sonogashira coupling of an aryl bromide. Yields are illustrative and will vary based on the specific terminal alkyne and optimization of reaction conditions.

| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5), CuI (2.5) | i-Pr₂NH | THF | 25 | 3 | ~89[7] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5), CuI (5) | Et₃N | - | 100 | 10 | ~95[9] |

| 3 | 1-Octyne | Pd(PPh₃)₂Cl₂ (2), CuI (1) | Et₃N | THF | 65 | 12 | ~85 |

| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (2), CuI (1) | Et₃N | THF | 50 | 8 | ~90 |

Note: Yields are based on published procedures for similar aryl bromides and serve as an estimation. Optimization for this compound is recommended.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium catalysts and copper salts can be toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Amine bases are corrosive and have strong odors.

-

Solvents like THF and diethyl ether are highly flammable.

-

Always follow standard laboratory safety procedures.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has broad applications in medicinal chemistry and materials science due to its tolerance of a wide range of functional groups. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-1,3,4-trifluorobenzene, an electron-deficient aryl halide of significant interest in the synthesis of novel pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms on the aromatic ring influences the substrate's reactivity, necessitating careful optimization of the reaction conditions.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable base and phosphine ligand. The catalytic cycle is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base generates a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-2,4,5-trifluoroaniline product and regenerating the active Pd(0) catalyst.

The choice of ligand, base, and solvent is critical for the success of this transformation, particularly with an electron-deficient substrate like this compound.

Data Presentation: A Comparative Overview of Reaction Conditions

While specific data for the Buchwald-Hartwig amination of this compound is not extensively tabulated in the literature, the following table provides representative conditions for the amination of structurally similar polyfluorinated aryl bromides. This data serves as a strong starting point for reaction optimization.

| Amine Coupling Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | >95 |

| Morpholine | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12 | ~90 |

| n-Butylamine | [Pd(allyl)Cl]₂ (1.0) | BrettPhos (2.0) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | High |

| Benzophenone Imine | Pd₂(dba)₃ (1.0) | Xantphos (2.0) | K₃PO₄ (2.0) | Toluene | 110 | 16 | ~85 |

Note: Yields are approximate and based on reactions with analogous substrates. Optimization for this compound is recommended.

Experimental Protocols

The following are detailed methodologies for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for similar electron-deficient aryl bromides and should be adapted and optimized for specific amine coupling partners.

General Protocol for Amination with Primary and Secondary Amines

This procedure is a general guideline and may require optimization of reaction time, temperature, and catalyst loading depending on the specific amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, t-BuOH)

-

Schlenk tube or oven-dried sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube or sealed tube, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.5-4 mol%), and the base (1.5-2.0 equivalents).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide) via syringe.

-

Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

-

Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2,4,5-trifluorophenyl)amine.

Protocol for Amination with Volatile Amines

For low boiling point amines, modifications to the general protocol are necessary to prevent loss of the reagent.

Procedure:

-

Follow steps 1-4 of the general protocol in a sealable tube.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the this compound (1.0 equivalent).

-

Add the chilled volatile amine (1.5-2.0 equivalents). For gaseous amines, this can be achieved by bubbling the gas through the cooled solution or by adding a pre-made solution of the amine in the reaction solvent.

-

Tightly seal the tube.

-

Allow the reaction mixture to slowly warm to room temperature before heating to the desired temperature (typically 80-100 °C) with stirring.

-

Monitor the reaction for completion.

-

After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.

-

Perform work-up and purification as described in the general protocol.

Mandatory Visualizations

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Notes and Protocols for the Synthesis of Advanced Materials Using 2-Bromo-1,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of advanced materials utilizing 2-bromo-1,3,4-trifluorobenzene as a key building block. The unique electronic properties conferred by the trifluorinated benzene ring make this reagent a valuable precursor for the development of novel organic electronics, liquid crystals, and high-performance polymers.

Introduction